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Compound of Interest

2-Chloro-8-methoxyquinazolin-4-
Compound Name:

amine
CAS No.: 61948-65-0
Cat. No.: B1589954

Get Quote

\ J

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-8-
methoxyquinazolin-4-amine

Executive Summary

2-Chloro-8-methoxyquinazolin-4-amine (CAS: 61948-65-0) represents a critical scaffold in
the design of type | and type Il kinase inhibitors. Distinguished by its unique substitution pattern
—an electron-donating methoxy group at the C8 position and a reactive chlorine at C2—this
molecule serves as a "linchpin” intermediate. The C4-amino group provides essential
hydrogen-bonding capabilities within the ATP-binding pocket of enzymes (e.g., EGFR, PI3K,
PDE), while the C2-chloro handle allows for late-stage diversification via nucleophilic aromatic
substitution (

) or Buchwald-Hartwig cross-coupling.

This guide provides a definitive technical profile of the compound, detailing its physicochemical
parameters, selective synthesis, and handling protocols to ensure reproducibility in high-
throughput lead optimization.
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Molecular Identity & Structural Analysis

The 8-methoxy substituent induces a specific electronic effect, increasing electron density in
the benzene ring while maintaining the electrophilicity of the pyrimidine ring, albeit slightly
modulated compared to the unsubstituted quinazoline.

Parameter Data
IUPAC Name 2-Chloro-8-methoxyquinazolin-4-amine
CAS Registry Number 61948-65-0

Molecular Formula

Molecular Weight 209.63 g/mol
SMILES COclccec2c(N)nc(Cl)ncl2
Appearance White to off-white crystalline solid

Chlorine signature observed (3:1 ratio of

Isotope Pattern

Physicochemical Properties

Understanding the solubility and ionization profile is critical for assay development and

formulation.

Experimental & Calculated Parameters
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Property Value Context/Method
) ) Recrystallized from Methanol
Melting Point 228°C
[1]
_ Lipophilicity suitable for CNS
LogP (Predicted) 15-18 )
penetration
) Protonation at N1 (pyrimidine
pKa (Basic) ~4.35 ]
ring)
B Poor aqueous solubility at
Solubility (Water) < 0.1 mg/mL
neutral pH
Solubility (DMSO) > 20 mg/mL Recommended stock solvent
Solubility (MeOH) Sparingly Soluble Soluble upon heating
Good membrane permeability
PSA (Polar Surface Area) ~65 A2

predictor

Solubility Logic

The compound exhibits pH-dependent solubility.
e pH < 2: High solubility due to protonation of the N1/N3 pyrimidine nitrogens.

e pH 7.4: Low solubility; requires co-solvents (e.g., 1-5% DMSO) for biological assays.

Synthetic Methodology: Regioselective Amination

The synthesis relies on the differential electrophilicity of the C2 and C4 positions on the
quinazoline ring. The C4 position is significantly more reactive toward nucleophiles due to the
inductive effect of N3 and the lack of steric hindrance compared to C2.

Reaction Logic Diagram
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C2 Attack

(Requires Heat) Isomer Byproduct
2.4-Dichloro-8- | ..o oe oo P (Trace <5%)

methoxyquinazoline Nucleophilic Attack

(Fast at 0°C)
Tetrahedral Elimination of HCI ».| 2-Chloro-8-methoxy

Ammonia (NH3) Intermediate (C4) quinazolin-4-amine
(in iPrOH or MeOH)

Figure 1: Regioselective Amination Pathway (Kinetic Control)

Click to download full resolution via product page

Validated Protocol

Objective: Selective amination at C4 without displacing the C2-chloride.
Reagents:

o Starting Material: 2,4-Dichloro-8-methoxyquinazoline (1.0 eq)

e Reagent: 7N Ammonia in Methanol (or Isopropanol) (3.0 eq)

e Solvent: THF or Isopropanol (anhydrous)

Procedure:

» Dissolution: Dissolve 2,4-dichloro-8-methoxyquinazoline in THF (5 mL/g) in a round-bottom
flask. Cool the solution to 0-5°C using an ice bath. Critical: Low temperature prevents C2
substitution.

o Addition: Dropwise add the ammonia solution over 15 minutes. A precipitate (ammonium
chloride) will begin to form immediately.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

o Work-up:
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o Evaporate volatiles under reduced pressure.
o Resuspend the residue in ice-cold water.[1]
o Adjust pH to ~8-9 with saturated

if necessary to ensure the free base form.

« Purification: Filter the solid. Wash with cold water (2x) and cold diethyl ether (1x) to remove
unreacted organic impurities.

o Recrystallization: If purity is <98%, recrystallize from hot Methanol/Ethanol.
Yield: Typically 85-92%.

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral
markers.
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Technique

Diagnostic Signal

Interpretation

-NMR (DMSO-

)

3.95 ppm (s, 3H)

Methoxy group (-OCH3) at C8.

7.30 — 7.50 ppm (m, 3H)

Aromatic protons (H5, H6, H7).

8.00 — 8.20 ppm (br s, 2H)

Amine (-NH2) protons

(Exchangeable with

).

LC-MS (ESI+)

miz 209.6 [M+H]+

Base peak consistent with MW.

m/z 211.6 [M+H+2]+

~33% intensity of base peak
(Characteristic Chlorine

isotope).

IR (ATR)

3300, 3150 cm

N-H stretching (Primary

amine).

1620 cm

C=N stretching (Quinazoline

ring).

Reactivity & SAR Implications

For drug development, this molecule is a "branch point." The C2-Chlorine is less reactive than

the original C4-Chlorine but can be activated under specific conditions.

Functionalization Logic
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2-Chloro-8-methoxy

guinazolin-4-amine

C2 Functionalization|C2 Displacement \ Degradation

Suzuki Coupling Buchwald-Hartwig Acid Hydrolysis
(Ar- B(OH)2 Pd catalyst) (R-NH2, Pd catalyst, Heat) (HCI/H20)

2-Aryl-8- methoxy 2-Amino-8-methoxy 2,4-Dihydroxy
quinazolin-4-amine ; A
guinazolin-4-amine quinazoline derivative

(Kinase Inhibitor)

Figure 2: Downstream Synthetic Utility (SAR Expansion)

Click to download full resolution via product page

e Suzuki-Miyaura: The C2-Cl is an excellent handle for introducing aryl groups to target the
hydrophobic pocket of kinases.

 Stability: The 4-amino group renders the pyrimidine ring electron-rich, deactivating the C2
position toward simple

unless strong nucleophiles and high heat (or Pd-catalysis) are used.
Handling & Safety (MSDS Summary)
 Signal Word:WARNING

e Hazard Statements:

[¢]

H302: Harmful if swallowed.[2]

o

H315: Causes skin irritation.[2]

[e]

H319: Causes serious eye irritation.[2]

o

H335: May cause respiratory irritation.[2]
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Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize
slowly upon prolonged air exposure.

Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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